molecular formula C9H16F2O B6158519 3-(4,4-difluorocyclohexyl)propan-1-ol CAS No. 1782085-58-8

3-(4,4-difluorocyclohexyl)propan-1-ol

Cat. No.: B6158519
CAS No.: 1782085-58-8
M. Wt: 178.22 g/mol
InChI Key: SWXYDJCBHIPAKI-UHFFFAOYSA-N
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Description

3-(4,4-Difluorocyclohexyl)propan-1-ol, with the CAS number 1782085-58-8, is a fluorinated organic compound serving as a versatile chemical building block in scientific research and development. It has a molecular formula of C 9 H 16 F 2 O and a molecular weight of 178.22 g/mol . The compound's core structure features a propan-1-ol chain linked to a 4,4-difluorocyclohexyl ring. The strategic incorporation of fluorine atoms is a common and powerful tactic in modern medicinal chemistry. Fluorination can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and overall bioavailability . As such, this di-fluorinated alcohol is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry where 4,4-difluorocyclohexyl derivatives are investigated as modulators of biological targets, such as IL-17 for the treatment of inflammatory and autoimmune disorders . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can leverage this compound to explore new chemical spaces in drug discovery, leveraging the unique electronic and steric properties conferred by the difluorocyclohexyl group to optimize lead compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4,4-difluorocyclohexyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2O/c10-9(11)5-3-8(4-6-9)2-1-7-12/h8,12H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXYDJCBHIPAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCCO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782085-58-8
Record name 3-(4,4-difluorocyclohexyl)propan-1-ol
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Synthetic Methodologies and Strategic Pathways for 3 4,4 Difluorocyclohexyl Propan 1 Ol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(4,4-difluorocyclohexyl)propan-1-ol reveals several logical disconnections to deconstruct the molecule into simpler, readily available starting materials. The primary disconnections involve the carbon-carbon bond between the cyclohexyl ring and the propanol (B110389) side chain, as well as the carbon-oxygen and carbon-fluorine bonds.

One logical disconnection is at the C-C bond between the cyclohexane (B81311) ring and the propyl chain. This suggests a synthetic strategy involving the coupling of a 4,4-difluorocyclohexyl synthon with a three-carbon chain. This can be approached through either a nucleophilic 4,4-difluorocyclohexyl species reacting with a three-carbon electrophile, or a nucleophilic three-carbon unit attacking an electrophilic 4,4-difluorocyclohexyl derivative.

Another key disconnection involves targeting the C-F bonds. This approach would start with a pre-formed cyclohexylpropanol derivative, with the geminal difluoro group installed at a later stage of the synthesis. This strategy, however, can be challenging due to the potential for side reactions on the existing functional groups.

A third disconnection can be made within the three-carbon side chain, suggesting a stepwise elongation from a functionalized 4,4-difluorocyclohexane precursor.

Development and Optimization of Synthetic Routes

Construction of the 4,4-Difluorocyclohexyl Moiety

The cornerstone of the synthesis is the efficient construction of the 4,4-difluorocyclohexyl core. A common and effective method for introducing a gem-difluoro group is the fluorination of a corresponding ketone. The starting material for this transformation is typically 1,4-cyclohexanedione (B43130) monoethylene ketal, which can be converted to 4,4-difluorocyclohexanone (B151909).

A plausible reaction scheme is as follows:

Fluorination: 1,4-Cyclohexanedione monoethylene ketal is treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a similar reagent, to introduce the geminal fluorine atoms at the C4 position.

Deprotection: The ketal protecting group is then removed under acidic conditions to yield 4,4-difluorocyclohexanone.

StepReactantReagentProductTypical Yield (%)
11,4-Cyclohexanedione monoethylene ketalDiethylaminosulfur trifluoride (DAST)8,8-difluoro-1,4-dioxaspiro[4.5]decane70-80
28,8-difluoro-1,4-dioxaspiro[4.5]decaneAqueous HCl4,4-Difluorocyclohexanone>90

Elaboration of the Propan-1-ol Chain

With 4,4-difluorocyclohexanone in hand, the next critical step is the introduction and functionalization of the three-carbon side chain. Several established organometallic and olefination reactions can be employed for this purpose.

Wittig and Horner-Wadsworth-Emmons Reactions:

A widely used method for forming carbon-carbon double bonds is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netlibretexts.orggoogle.comnih.govresearchgate.net These reactions involve the treatment of 4,4-difluorocyclohexanone with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively.

Wittig Reaction: Reaction with a three-carbon ylide, such as (2-propenyl)triphenylphosphonium bromide, would directly install the allyl group.

HWE Reaction: A Horner-Wadsworth-Emmons reaction with a phosphonate ester, such as triethyl phosphonoacetate, followed by reduction, offers a reliable route to the saturated propanol chain. This typically proceeds via an α,β-unsaturated ester.

A potential sequence using the HWE reaction is:

Olefination: 4,4-Difluorocyclohexanone is reacted with a stabilized phosphonate ylide, like the one derived from triethyl phosphonoacetate, in the presence of a base (e.g., NaH) to form ethyl 3-(4,4-difluorocyclohexylidene)propanoate.

Reduction: The resulting α,β-unsaturated ester can be reduced to the saturated alcohol. This can be achieved in a single step using a powerful reducing agent like lithium aluminum hydride (LiAlH4), which will reduce both the double bond and the ester functionality.

StepReactantReagentProductTypical Yield (%)
14,4-DifluorocyclohexanoneTriethyl phosphonoacetate, NaHEthyl 3-(4,4-difluorocyclohexylidene)propanoate80-90
2Ethyl 3-(4,4-difluorocyclohexylidene)propanoateLithium aluminum hydride (LiAlH4)This compound75-85

Grignard and Related Reactions:

Alternatively, a Grignard reaction can be employed. This would involve the reaction of 4,4-difluorocyclohexanone with a suitable three-carbon Grignard reagent, such as allylmagnesium bromide. The resulting tertiary alcohol could then be dehydrated and subsequently hydrated via hydroboration-oxidation to yield the primary alcohol.

Hydroboration-Oxidation:

If an alkene intermediate, such as 1-allyl-4,4-difluorocyclohexane, is synthesized, a hydroboration-oxidation reaction provides a direct route to the primary alcohol. google.commdpi.comresearchgate.netresearchgate.netwipo.int This two-step process involves the anti-Markovnikov addition of borane (B79455) across the double bond, followed by oxidation with hydrogen peroxide and a base.

StepReactantReagentProductTypical Yield (%)
11-Allyl-4,4-difluorocyclohexaneBorane-THF complex (BH3·THF)Tri(3-(4,4-difluorocyclohexyl)propyl)boraneHigh
2Tri(3-(4,4-difluorocyclohexyl)propyl)boraneH2O2, NaOHThis compound85-95

Convergent and Linear Synthesis Approaches

Linear Synthesis: A linear approach would involve the stepwise modification of a single starting material. For instance, starting from 1,4-cyclohexanedione, one could perform the fluorination, followed by the elaboration of the side chain in a sequential manner.

Catalytic Transformations in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective transformations. Several steps in the synthesis of this compound can be facilitated by catalytic methods.

One key catalytic reaction is hydroformylation . libretexts.org If 1-allyl-4,4-difluorocyclohexane is prepared, its hydroformylation using a rhodium or cobalt catalyst in the presence of syngas (a mixture of CO and H2) would yield 3-(4,4-difluorocyclohexyl)propanal (B6158527). This aldehyde can then be readily reduced to the target alcohol using a variety of reducing agents, such as sodium borohydride. The regioselectivity of the hydroformylation is a critical factor, with linear aldehydes being the desired product.

Another important catalytic process is hydrogenation . If the synthesis proceeds through an unsaturated intermediate, such as ethyl 3-(4,4-difluorocyclohexylidene)propanoate, catalytic hydrogenation using a palladium or platinum catalyst can be employed to reduce the carbon-carbon double bond selectively before the reduction of the ester group.

Investigation of Novel Synthetic Strategies

Research into novel synthetic methodologies continues to provide more efficient and environmentally benign routes to complex molecules. For the synthesis of this compound, emerging strategies could include:

C-H Activation/Functionalization: Direct C-H functionalization of a 4,4-difluorocyclohexane precursor with a three-carbon synthon would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: Light-mediated reactions are gaining prominence for their mild conditions and unique reactivity. A photoredox-catalyzed coupling of a 4,4-difluorocyclohexyl radical precursor with a suitable three-carbon alkene could offer a novel disconnection.

Enzymatic Reactions: Biocatalysis offers the potential for high selectivity and mild reaction conditions. The use of enzymes for the reduction of a ketone or aldehyde precursor, or for the construction of the carbon skeleton, could be explored.

The development of such novel strategies will be crucial for the sustainable and efficient production of this compound and other valuable fluorinated compounds.

Process Intensification and Scalability Considerations in Synthesis

A plausible and scalable synthetic approach to this compound can be envisioned through a multi-step sequence starting from a readily available difluorinated cyclohexane precursor, such as 4,4-difluorocyclohexanone. This strategy involves the formation of a carbon-carbon bond to introduce the three-carbon side chain, followed by functional group manipulation to yield the target primary alcohol.

One potential synthetic pathway is outlined below:

Wittig Reaction: 4,4-difluorocyclohexanone can be reacted with a suitable phosphonium (B103445) ylide, such as (2-propenyl)triphenylphosphonium bromide, to form 1-allyl-4,4-difluorocyclohexene. The Wittig reaction is a robust and widely used method for alkene synthesis from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org

Hydroboration-Oxidation: The resulting alkene can then undergo hydroboration-oxidation to yield the desired primary alcohol, 3-(4,4-difluorocyclohex-1-en-1-yl)propan-1-ol. This two-step process is highly regioselective for the anti-Markovnikov addition of water across the double bond, ensuring the formation of the terminal alcohol.

Catalytic Hydrogenation: Finally, the cyclohexene (B86901) ring can be saturated via catalytic hydrogenation to afford this compound. This reaction is typically carried out with a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. rsc.org

Process Intensification through Continuous Flow Synthesis

Transitioning from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. youtube.com For the proposed synthesis, several steps can be adapted to a continuous flow setup.

Grignard Reactions in Flow: An alternative to the Wittig reaction for the initial C-C bond formation could involve a Grignard reaction between a 4,4-difluorocyclohexyl magnesium halide and an appropriate epoxide, like propylene (B89431) oxide. organic-chemistry.orgmasterorganicchemistry.com Continuous flow reactors offer superior heat and mass transfer, which is crucial for managing the exothermic nature of Grignard reactions, thereby improving safety and product consistency. youtube.com The small reactor volume minimizes the inventory of hazardous reagents at any given time.

Continuous Hydrogenation: Catalytic hydrogenation is well-suited for continuous flow systems. rsc.org A packed-bed reactor containing the solid-supported catalyst allows for the continuous feeding of the unsaturated precursor and hydrogen, leading to a steady output of the saturated product. This approach simplifies catalyst separation and reuse.

Catalyst and Reagent Recycling

The economic viability of the synthesis on an industrial scale is heavily dependent on the efficient use and recycling of catalysts and reagents.

Homogeneous Catalyst Recovery: In reactions like hydroformylation, which could be an alternative route to introduce the aldehyde functionality for subsequent reduction, the recovery of the typically expensive rhodium or cobalt catalysts is critical. libretexts.orgacs.org Techniques such as liquid-liquid biphasic catalysis or immobilization of the catalyst on a solid support can facilitate its separation and reuse.

Scalability Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges and requires careful optimization of reaction parameters.

ParameterLaboratory Scale (Batch)Industrial Scale (Continuous)Considerations for Scalability
Reaction Time Hours to daysMinutes to hoursContinuous flow significantly reduces reaction times due to enhanced heat and mass transfer.
Heat Management External cooling bathsIntegrated heat exchangersEfficient heat removal is critical for exothermic steps to prevent side reactions and ensure safety.
Mixing Magnetic or overhead stirringStatic mixers or microreactorsAchieving uniform mixing is essential for consistent product quality and yield.
Reagent Addition Syringe pump or dropping funnelPrecise fluidic pumpsAccurate control over stoichiometry is crucial for minimizing byproducts.
Work-up & Purification Extraction and column chromatographyContinuous extraction and distillationContinuous separation techniques are necessary for efficient large-scale purification.

Table 1: Comparison of Laboratory and Industrial Scale Synthesis Parameters

The hydroformylation of an appropriate alkene precursor, such as 3-(4,4-difluorocyclohexyl)propene, presents another scalable route. Industrial hydroformylation processes are well-established and can be operated continuously at large scales. google.com The choice of catalyst and ligands is crucial for controlling the regioselectivity to favor the desired linear aldehyde, which can then be reduced to the target alcohol. nih.gov

Reactivity Profiles and Mechanistic Studies of 3 4,4 Difluorocyclohexyl Propan 1 Ol

Chemical Transformations Involving the Primary Hydroxyl Group

The primary hydroxyl (-OH) group is the most reactive site in 3-(4,4-difluorocyclohexyl)propan-1-ol, susceptible to a variety of chemical transformations including oxidation, dehydration, and substitution reactions like esterification and etherification.

Oxidation Reactions and Their Mechanistic Implications

Primary alcohols can be oxidized to form aldehydes or further to carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. acs.org For this compound, oxidation would yield 3-(4,4-difluorocyclohexyl)propanal (B6158527) and subsequently 3-(4,4-difluorocyclohexyl)propanoic acid.

Common oxidizing agents for the conversion of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), and a combination of sodium bromide (NaBr) and Selectfluor. nih.gov The oxidation of primary aliphatic aldehydes to carboxylic acids can also be achieved with reagents like p-trifluoromethylphenyl(difluoro)-λ³-bromane. nih.gov For the selective oxidation to the aldehyde, milder, non-aqueous reagents such as pyridinium (B92312) chlorochromate (PCC) or the Swern and Dess-Martin periodinane oxidations are typically employed to prevent overoxidation. youtube.com

The electron-withdrawing nature of the two fluorine atoms on the cyclohexyl ring is expected to have a modest influence on the oxidation of the distant primary alcohol. The inductive effect of the CF₂ group can raise the activation barrier for oxidation, a phenomenon observed in the oxidation of α-trifluoromethyl secondary alcohols. thieme.de Although the effect diminishes with distance, it might render the oxidation of this compound slightly more challenging compared to simple propan-1-ol.

Table 1: Representative Oxidation Reactions of Primary Alcohols

TransformationReagent(s)ProductGeneral Observations
Alcohol to Carboxylic AcidJones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic AcidStrong oxidation, often proceeds to the carboxylic acid.
Alcohol to Carboxylic AcidNaBr, Selectfluor, CH₃CN/H₂OCarboxylic AcidEffective for a range of primary alcohols, including those with various functional groups. nih.gov
Alcohol to AldehydePCC (Pyridinium chlorochromate) in CH₂Cl₂AldehydeMilder oxidation, typically stops at the aldehyde stage.
Alcohol to AldehydeSwern Oxidation (oxalyl chloride, DMSO, Et₃N)AldehydePerformed at low temperatures, avoids harsh acidic or basic conditions. youtube.com

The mechanism of oxidation with chromate-based reagents generally involves the formation of a chromate (B82759) ester intermediate, followed by the rate-determining elimination of this ester with the abstraction of a proton from the alcohol-bearing carbon.

Dehydration Reactions and Alkene Formation

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. youtube.comlibretexts.org For this compound, this reaction would involve the elimination of a water molecule to form 3-(4,4-difluorocyclohexyl)prop-1-ene. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). Alternative, greener methods may employ solid acid catalysts like Montmorillonite KSF clay. beyondbenign.org

The mechanism for the dehydration of a primary alcohol like this compound is expected to proceed through an E2 pathway. libretexts.org This involves the protonation of the hydroxyl group to form a good leaving group (alkyloxonium ion), followed by a concerted step where a base (such as HSO₄⁻ or another alcohol molecule) removes a proton from the adjacent carbon while the alkyloxonium ion departs. libretexts.org

The bulky 4,4-difluorocyclohexyl group may sterically hinder the approach of the base to the β-hydrogens, potentially requiring more forcing conditions (higher temperatures) for the reaction to proceed at a reasonable rate compared to the dehydration of unbranched primary alcohols.

Esterification and Etherification Processes

Esterification: The reaction of this compound with a carboxylic acid or its derivative (such as an acid chloride or anhydride) will produce the corresponding ester. The Fischer esterification, which involves heating the alcohol and a carboxylic acid with an acid catalyst, is a common method. The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water. The steric hindrance presented by the 4,4-difluorocyclohexyl group, although somewhat remote from the hydroxyl group, might slightly decrease the rate of esterification compared to less hindered primary alcohols.

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This would first involve the deprotonation of the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The reactivity in this Sₙ2 reaction would be sensitive to the steric bulk of both the electrophile and the nucleophile. The 3-(4,4-difluorocyclohexyl)propoxy group is relatively bulky, which would favor the use of less hindered alkyl halides to achieve efficient etherification.

Reactivity of the 4,4-Difluorocyclohexyl Ring System

The 4,4-difluorocyclohexyl ring is generally stable under many reaction conditions. The gem-difluoro group is a key feature, influencing the ring's conformation and electronic properties. The C-F bonds are very strong, and the fluorine atoms are poor leaving groups, making nucleophilic substitution at the fluorinated carbon highly unlikely.

However, under specific and harsh conditions, reactions involving the C-F bond or the ring itself could be envisaged, though such transformations are not common for simple gem-difluorocycloalkanes. The primary role of the 4,4-difluorocyclohexyl group in most reactions involving this compound is to act as a bulky, electron-withdrawing substituent that influences the reactivity of the propanol (B110389) side chain. Research on related gem-difluorocyclobutanes has shown that the ring can be involved in reactions under specific catalytic conditions, for example, involving organolanthanum reagents to overcome elimination pathways. nih.gov

Transformations at the Alkyl Chain of Propan-1-ol

The propyl chain of this compound is largely unreactive, consisting of sp³-hybridized carbon atoms with strong C-C and C-H bonds. However, radical-based reactions could potentially functionalize the alkyl chain. For instance, radical halogenation could occur, although it often lacks selectivity. More modern methods for C-H functionalization could potentially be applied, but these are beyond the scope of classical reactivity profiles. The primary influence of the alkyl chain is to provide a flexible linker between the reactive hydroxyl group and the bulky, fluorinated ring. Mechanistic studies on reactions involving alkyl mesylates have shown that the alkyl chain can participate in intramolecular nickel-catalyzed reactions. escholarship.org

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

Kinetic Studies: The rate of reactions such as esterification or oxidation could be monitored to determine the reaction order with respect to the alcohol and other reactants. By systematically varying the concentrations of the reactants and catalyst, a rate law can be established. This information provides insight into the species involved in the rate-determining step of the reaction. For example, kinetic studies of esterification reactions have been used to develop rate constants and understand the influence of temperature and catalyst concentration. researchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is a powerful tool for tracking the progress of a reaction. The disappearance of the reactant's signals and the appearance of the product's signals can be monitored over time. For this compound, ¹⁹F NMR would be particularly useful for observing any changes in the electronic environment of the difluorocyclohexyl ring during reactions.

Infrared (IR) Spectroscopy: The progress of oxidation or esterification can be followed by monitoring the disappearance of the broad O-H stretch of the alcohol and the appearance of the C=O stretch of the aldehyde, carboxylic acid, or ester.

Mass Spectrometry (MS): MS can be used to identify the products and any intermediates that can be isolated, confirming the molecular weight of the species formed.

By combining these methods, a detailed picture of the reaction mechanism can be constructed. For example, the detection of a specific intermediate by spectroscopic means or the determination of a kinetic isotope effect can provide strong evidence for a proposed mechanistic pathway. Such studies were instrumental in establishing the mechanisms of substitution and elimination reactions. researchgate.net

Reactivity and Synthetic Applications of this compound Remain Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and patent literature, detailed information regarding the reactivity profiles, mechanistic studies, and its specific role as a synthetic intermediate for the chemical compound This compound is not available in the public domain. While the compound is commercially available, indicating its use in some capacity, dedicated research on its synthesis and subsequent chemical transformations has not been published in accessible scholarly articles or patents.

The 4,4-difluorocyclohexyl moiety is a structural feature present in some compounds investigated for medicinal chemistry applications, such as modulators of IL-17. This suggests that This compound could potentially serve as a building block in the synthesis of more complex, pharmacologically active molecules. The propan-1-ol functional group could, in principle, undergo a variety of common organic reactions.

However, without specific literature precedence, any discussion of its reactivity would be purely speculative and fall outside the scope of a scientifically accurate article. There are no available research findings to populate the requested sections on its role as a synthetic intermediate with detailed, evidence-based information.

Therefore, this article cannot be generated as requested due to the absence of the necessary scientific data.

Derivatization and Analog Synthesis of 3 4,4 Difluorocyclohexyl Propan 1 Ol

Synthesis of Functionalized Derivatives for Research Purposes

The primary alcohol functional group in 3-(4,4-difluorocyclohexyl)propan-1-ol serves as a versatile handle for the introduction of a wide array of other functionalities. These transformations allow for the systematic exploration of the chemical space around this fluorinated core.

The conversion of the terminal hydroxyl group to a halogen atom can be achieved through various established methodologies, providing valuable intermediates for further nucleophilic substitution reactions.

One common approach for the synthesis of the corresponding chloro-derivative, 1-chloro-3-(4,4-difluorocyclohexyl)propane, involves the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of a base like pyridine. These reagents react with the alcohol to form a chlorosulfite or a chloroxalate intermediate, which then undergoes an Sₙ2 reaction with the chloride ion.

For the synthesis of the bromo-derivative, 1-bromo-3-(4,4-difluorocyclohexyl)propane, reagents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) are effective. The reaction with PBr₃ proceeds via the formation of a phosphite (B83602) ester intermediate.

The iodo-derivative, 1-iodo-3-(4,4-difluorocyclohexyl)propane, can be prepared from the corresponding chloro- or bromo-derivative via the Finkelstein reaction, which involves treatment with sodium iodide in acetone (B3395972). Alternatively, the direct conversion of the alcohol can be achieved using a mixture of iodine, triphenylphosphine, and imidazole.

A plausible reaction scheme for the halogenation is presented below:

Reaction with SOCl₂: this compound + SOCl₂ → 1-chloro-3-(4,4-difluorocyclohexyl)propane + SO₂ + HCl

Reaction with PBr₃: this compound + PBr₃ → 1-bromo-3-(4,4-difluorocyclohexyl)propane + H₃PO₃

Finkelstein Reaction: 1-bromo-3-(4,4-difluorocyclohexyl)propane + NaI → 1-iodo-3-(4,4-difluorocyclohexyl)propane + NaBr

The introduction of amine and carboxylic acid functionalities significantly alters the physicochemical properties of the parent molecule, opening avenues for further conjugation and biological screening.

Amine Derivatives: The synthesis of 3-(4,4-difluorocyclohexyl)propan-1-amine (B12069326) can be approached through a two-step process starting from the alcohol. The alcohol is first converted to a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base. The resulting tosylate or mesylate can then be displaced by an azide (B81097) nucleophile (e.g., sodium azide), followed by reduction of the azide to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. A patent for a similar compound, [(4,4-difluorocyclohexyl)methyl]amine, suggests that direct reductive amination of a corresponding aldehyde could also be a viable route if the aldehyde is accessible. nih.gov

A plausible synthetic sequence is:

this compound + TsCl → 3-(4,4-difluorocyclohexyl)propyl tosylate

3-(4,4-difluorocyclohexyl)propyl tosylate + NaN₃ → 1-azido-3-(4,4-difluorocyclohexyl)propane

1-azido-3-(4,4-difluorocyclohexyl)propane + LiAlH₄ → 3-(4,4-difluorocyclohexyl)propan-1-amine

Carboxylic Acid Derivatives: The oxidation of the primary alcohol in this compound to the corresponding carboxylic acid, 3-(4,4-difluorocyclohexyl)propanoic acid, can be accomplished using strong oxidizing agents. A common and effective method is the Jones oxidation, which employs chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. chemguide.co.uklibretexts.orgpassmyexams.co.uk Other modern and milder oxidation protocols, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite, can also be employed to achieve this transformation with high efficiency. nsf.gov A related compound, 2-(4,4-difluorocyclohexyl)propanoic acid, is commercially available, indicating the stability of this class of compounds. nsf.gov

A typical oxidation reaction is:

this compound + CrO₃/H₂SO₄ → 3-(4,4-difluorocyclohexyl)propanoic acid

The introduction of a double bond into the propyl chain can provide a handle for various addition and polymerization reactions. The most straightforward method to synthesize 1-(prop-2-en-1-yl)-4,4-difluorocyclohexane is through the dehydration of this compound. issr.edu.khchegg.comyoutube.commdpi.com This elimination reaction is typically acid-catalyzed, using strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures. issr.edu.khchegg.com The reaction proceeds via protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate, which then loses a proton from an adjacent carbon to form the alkene.

The reaction can be summarized as:

this compound + H₂SO₄ (conc.)/heat → 1-(prop-2-en-1-yl)-4,4-difluorocyclohexane + H₂O

Development of Conjugates and Probes for Material Science Investigations

The amine and carboxylic acid derivatives are particularly useful for conjugation to other molecules or materials. For instance, the carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with amine-functionalized surfaces or polymers to create new hybrid materials. Similarly, the amine derivative can be coupled to carboxylic acid-containing materials using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The halogenated analogs can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach aromatic or acetylenic moieties, leading to the synthesis of liquid crystals, organic light-emitting diode (OLED) materials, or other functional organic materials. A patent on fluorinated cyclohexyl derivatives suggests their potential application in liquid crystalline media. google.com

Stereoselective Synthesis of Chiral Analogs (if applicable to specific derivatives)

The parent molecule, this compound, is achiral. However, derivatization can introduce chirality into the molecule. For example, oxidation of the primary alcohol to an aldehyde followed by a nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) would generate a chiral secondary alcohol. The stereoselective synthesis of such chiral analogs can be achieved using chiral catalysts or auxiliaries.

For instance, the asymmetric reduction of a ketone precursor, 1-(4,4-difluorocyclohexyl)propan-2-one (which could be synthesized via oxidation of the corresponding secondary alcohol), using chiral reducing agents like those derived from boranes (e.g., CBS catalysts) would yield enantiomerically enriched (R)- or (S)-1-(4,4-difluorocyclohexyl)propan-2-ol.

Similarly, if a derivative contains a prochiral center, enzymatic resolutions can be employed. For example, a racemic ester derivative could be selectively hydrolyzed by a lipase (B570770) to yield an enantiomerically pure alcohol and the unreacted ester of the opposite configuration.

Methodologies for Analytical Derivatization for Enhanced Detection

For the analysis of this compound and its non-chromophoric derivatives by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection, derivatization is often necessary to improve volatility and/or introduce a UV-absorbing or fluorescent tag.

For GC analysis, the primary alcohol can be converted into a more volatile silyl (B83357) ether by reaction with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

For HPLC with UV or fluorescence detection, the alcohol can be reacted with a chromophoric or fluorophoric derivatizing agent. Common reagents include:

Benzoyl chloride or dansyl chloride: These react with the alcohol to form strongly UV-absorbing benzoyl esters or fluorescent dansyl esters, respectively.

3,5-Dinitrobenzoyl chloride: This reagent provides a derivative with a strong UV chromophore, allowing for sensitive detection.

For amine derivatives, reagents like dansyl chloride, dabsyl chloride, or fluorescamine (B152294) are widely used to introduce a fluorescent tag. Carboxylic acid derivatives can be esterified with chromophoric alcohols like p-nitrobenzyl bromide in the presence of a base. These derivatization strategies significantly enhance the sensitivity and selectivity of the analytical methods for these fluorinated compounds. google.com

Computational and Theoretical Investigations of 3 4,4 Difluorocyclohexyl Propan 1 Ol

Molecular Structure and Conformational Analysis

The molecular structure of 3-(4,4-difluorocyclohexyl)propan-1-ol features a difluorinated cyclohexane (B81311) ring attached to a propanol (B110389) side chain. The conformational landscape of this molecule is primarily dictated by the cyclohexane ring and the rotational freedom of the propanol substituent.

The cyclohexane ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. The presence of two fluorine atoms on the same carbon (C4) introduces significant local electronic effects but does not fundamentally alter the preference for the chair form. The bulky 3-(propan-1-ol) group would preferentially occupy an equatorial position to minimize steric hindrance with the axial hydrogens of the cyclohexane ring.

Conformational analysis would also consider the rotation around the C-C bonds of the propanol chain. Different staggered and eclipsed conformations would exist, with their relative energies determining the most probable spatial arrangements. The orientation of the terminal hydroxyl group is of particular interest as it can participate in intramolecular hydrogen bonding with the fluorine atoms, potentially stabilizing certain conformations. A detailed conformational search using molecular mechanics or quantum chemical methods would be necessary to identify the global minimum energy structure and the relative energies of other low-lying conformers.

Electronic Structure and Bonding Characteristics

The electronic structure of this compound is significantly influenced by the high electronegativity of the fluorine and oxygen atoms. The two fluorine atoms geminally substituted on the cyclohexane ring create a strong dipole, withdrawing electron density from the surrounding carbon atoms. This inductive effect propagates through the sigma bond framework of the ring.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are essential for obtaining accurate predictions of molecular properties. mdpi.com Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for molecules of this size. mdpi.comarxiv.org Functionals such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), would be appropriate for geometry optimization and frequency calculations. nih.gov

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), could provide even more accurate results, particularly for describing weak interactions like intramolecular hydrogen bonds, though at a higher computational expense. nih.gov These calculations can yield optimized molecular geometries, vibrational frequencies, and electronic energies. arxiv.org Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be computed, providing insights into the stability of the molecule. arxiv.org

Table 1: Hypothetical Calculated Thermodynamic Properties at 298.15 K

PropertyHypothetical ValueUnit
Enthalpy-250.5kcal/mol
Gibbs Free Energy-205.2kcal/mol
Entropy151.8cal/mol·K
Heat Capacity75.6cal/mol·K

Note: These values are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Prediction of Spectroscopic Parameters and Validation Methodologies

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate the computed structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H, ¹³C, and ¹⁹F can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. asianresassoc.org The predicted chemical shifts would be highly sensitive to the conformational and electronic environment of each nucleus. For instance, the carbon atom bonded to the two fluorine atoms (C4) would exhibit a characteristic upfield shift in the ¹³C NMR spectrum due to the fluorine's high electronegativity.

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. mdpi.com These computed frequencies can be compared with experimental IR spectra to identify characteristic vibrational modes, such as the O-H stretch of the alcohol, the C-F stretches of the difluoro group, and the various C-H and C-C vibrations of the aliphatic framework.

Table 2: Hypothetical Predicted Key Spectroscopic Data

SpectrumPeak/ShiftAssignment
¹³C NMR~115-125 ppmC-F₂
¹H NMR~3.6 ppm (triplet)-CH₂-OH
IR~3300-3400 cm⁻¹ (broad)O-H stretch
IR~1050-1150 cm⁻¹C-F stretch

Note: These are illustrative predictions based on typical values for similar functional groups.

Computational Modeling of Reaction Pathways and Energetics

Computational methods can be used to model the potential reaction pathways of this compound. For example, the dehydration of the primary alcohol to form an alkene could be investigated. This would involve locating the transition state structure for the elimination of a water molecule and calculating the activation energy of the reaction. arxiv.org Similarly, the oxidation of the alcohol to the corresponding aldehyde or carboxylic acid could be modeled. These calculations provide a deeper understanding of the molecule's reactivity and the feasibility of various chemical transformations under different conditions. The energetics of these pathways, including the energies of reactants, transition states, and products, can be determined to predict reaction kinetics and thermodynamics.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on intrinsic chemical properties, not biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. nih.govresearchgate.netnih.gov For this compound, a QSPR study would begin with the calculation of a wide range of molecular descriptors. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices that describe the connectivity of the atoms.

Geometrical: Molecular surface area, volume, etc., derived from the 3D structure.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, partial atomic charges, etc. mdpi.com

These descriptors can then be used to build regression models to predict intrinsic properties such as boiling point, vapor pressure, water solubility, and the octanol-water partition coefficient (logP). nih.govresearchgate.net For instance, the presence of the polar hydroxyl and difluoro groups would be expected to influence its water solubility and logP value. A predicted XlogP value for this compound is 2.4. uni.lu

Advanced Analytical Methodologies for the Characterization of 3 4,4 Difluorocyclohexyl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-(4,4-difluorocyclohexyl)propan-1-ol, a combination of ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR would provide a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the various hydrogen environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and oxygen atoms. The protons on the carbon adjacent to the hydroxyl group (C1 of the propanol (B110389) chain) are expected to appear furthest downfield in the aliphatic region. The protons on the cyclohexane (B81311) ring will exhibit complex splitting patterns due to axial and equatorial dispositions and coupling to adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments. Due to the molecule's asymmetry, it is expected to show nine unique carbon signals. The carbon atom bearing the two fluorine atoms (C4 of the cyclohexane ring) will appear as a triplet due to C-F coupling. The carbon attached to the hydroxyl group (C1 of the propanol chain) will also be significantly deshielded. Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. aps.orgsigmaaldrich.com

Predicted NMR Data:

In the absence of experimentally acquired spectra, predicted data serves as a valuable guide for analytical characterization.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Position Predicted Chemical Shift (ppm) Multiplicity
H on C1 (propanol) ~3.6 Triplet
H on C2 (propanol) ~1.6 Multiplet
H on C3 (propanol) ~1.5 Multiplet
H on C1 (cyclohexyl) ~1.8 Multiplet
H on C2, C6 (cyclohexyl) ~1.3-1.9 Multiplets
H on C3, C5 (cyclohexyl) ~1.9-2.2 Multiplets
OH Variable Singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Atom Position Predicted Chemical Shift (ppm)
C1 (propanol) ~62
C2 (propanol) ~30
C3 (propanol) ~33
C1 (cyclohexyl) ~38
C2, C6 (cyclohexyl) ~28
C3, C5 (cyclohexyl) ~34 (t, JC-F ≈ 20-25 Hz)

Note: Predicted data is based on computational models and may differ from experimental values.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₉H₁₆F₂O, the expected monoisotopic mass is approximately 178.1169 g/mol .

Electron Ionization (EI) would likely lead to the observation of the molecular ion peak (M⁺) at m/z 178, albeit potentially with low intensity due to the lability of the alcohol. Common fragmentation pathways would include the loss of a water molecule ([M-H₂O]⁺) to give a peak at m/z 160, and cleavage of the C-C bonds in the propanol chain. The presence of the difluorocyclohexyl moiety would also give rise to characteristic fragment ions.

Electrospray Ionization (ESI), a softer ionization technique, would likely produce a prominent protonated molecule [M+H]⁺ at m/z 179 or a sodiated adduct [M+Na]⁺ at m/z 201. bldpharm.com

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]⁺ 178.11748
[M+H]⁺ 179.12421
[M+Na]⁺ 201.10615
[M-H]⁻ 177.10965

Source: PubChem. bldpharm.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. The presence of the C-F bonds will be indicated by strong, characteristic absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. A C-O stretching vibration is also expected around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. bldpharm.com The C-C bond stretching of the cyclohexane and propanol backbone will give rise to signals in the 800-1200 cm⁻¹ region. The symmetric C-F stretching vibrations may also be Raman active. Raman spectroscopy is particularly useful for analyzing the hydrocarbon backbone and can provide information about the conformational isomers of the cyclohexane ring. bldpharm.com

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) (IR) Predicted Wavenumber (cm⁻¹) (Raman)
O-H Stretching 3200-3600 (broad) 3200-3600 (weak)
C-H Stretching 2850-3000 (strong) 2850-3000 (strong)
C-F Stretching 1000-1200 (strong) 1000-1200 (moderate)
C-O Stretching 1050-1150 (strong) 1050-1150 (weak)

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic methods are essential for determining the purity of a compound and for separating it from any impurities or by-products.

Gas Chromatography (GC): Given its volatility, this compound is amenable to analysis by Gas Chromatography. A non-polar or mid-polar capillary column, such as one coated with a phenyl polysiloxane phase, would likely provide good separation. A Flame Ionization Detector (FID) would be suitable for quantification, while coupling the GC to a Mass Spectrometer (GC-MS) would allow for the identification of any impurities. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. itwreagents.com For this compound, reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. itwreagents.com A gradient elution may be necessary to resolve all components. Detection could be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as the compound lacks a strong UV chromophore.

Table 5: Suggested Chromatographic Conditions

Technique Stationary Phase Mobile Phase/Carrier Gas Detector
GC 5% Phenyl Polysiloxane Helium FID or MS

X-ray Crystallography for Solid-State Structural Elucidation (if crystalline forms are obtained)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details of the cyclohexane ring and the propanol side chain.

To perform this analysis, a single crystal of high quality is required. Obtaining suitable crystals of this compound could be challenging, as it is a liquid at room temperature. Crystallization would likely need to be attempted at low temperatures or through the formation of a suitable co-crystal or derivative. If a crystalline form is obtained, the resulting crystallographic data would unambiguously confirm the molecular structure, including the stereochemical relationship of the substituents on the cyclohexane ring.

Table 6: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile

Exploration of Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Building Block in the Synthesis of Complex Organic Architectures

The structure of 3-(4,4-difluorocyclohexyl)propan-1-ol makes it a valuable synthon for introducing the 4,4-difluorocyclohexyl motif into larger, more complex molecules. The primary alcohol group serves as a versatile handle for a variety of chemical transformations.

Key Reactions and Transformations:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which opens up pathways to a wide array of subsequent reactions, including reductive amination, Wittig reactions, and esterifications.

Esterification and Etherification: The hydroxyl group can readily react with carboxylic acids, acid chlorides, or alkyl halides to form esters and ethers, respectively. This allows for the straightforward linkage of the difluorocyclohexyl moiety to other molecular fragments.

Conversion to Halides and Other Leaving Groups: Treatment with reagents such as thionyl chloride or tosyl chloride can convert the alcohol into a good leaving group, facilitating nucleophilic substitution reactions.

The synthesis of related structures, such as [(4,4-difluorocyclohexyl)methyl]amine, has been documented, suggesting that the synthesis of this compound itself is a feasible process, likely starting from a suitable difluorinated cyclohexane (B81311) precursor. google.com For instance, the reduction of a corresponding ester or acid derivative of 4,4-difluorocyclohexane could yield the target alcohol.

The incorporation of the 4,4-difluorocyclohexyl group is of particular interest due to the influence of the gem-difluoro substitution. This motif can act as a bioisostere for a carbonyl group or a gem-dimethyl group, and it can alter the conformational preferences of the cyclohexane ring, which can be crucial in the design of biologically active molecules. An example of the 4,4-difluorocyclohexyl group's incorporation into a complex, biologically active molecule is seen in the development of potent and selective PARP-1 inhibitors for cancer therapy. nih.gov While outside the direct scope of materials science, this highlights the utility of this building block in creating intricate molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

Starting MaterialReagent(s)Product TypePotential Subsequent Reactions
This compoundPCC, DMPAldehydeWittig, reductive amination, Grignard
This compoundJones reagent, KMnO4Carboxylic AcidEsterification, amide coupling
This compoundR'COOH, DCCEsterHydrolysis, transesterification
This compoundNaH, R'BrEtherCleavage with strong acids
This compoundSOCl2, PBr3Alkyl HalideNucleophilic substitution

Integration into Polymer Synthesis and Polymer Characterization Methodologies

The bifunctional nature of this compound, possessing a reactive hydroxyl group and a fluorinated tail, makes it a candidate for incorporation into various polymer systems. Its integration could lead to polymers with modified surface properties, thermal stability, and chemical resistance.

One potential application is in the synthesis of polyesters or polyurethanes. By reacting with diacids or diisocyanates, this compound can be incorporated as a side-chain modifier or, if first converted to a diol, as a monomer in the main polymer chain. The presence of the fluorinated cyclohexane would likely lower the surface energy of the resulting polymer, leading to hydrophobic and oleophobic properties.

In the context of polymer characterization, polymers containing fluorine atoms can be analyzed using ¹⁹F NMR spectroscopy. This technique is highly sensitive and can provide detailed information about the polymer structure, monomer sequencing, and end-group analysis, even at low concentrations of the fluorine-containing monomer.

Furthermore, the principles of using functionalized monomers to create polymers with specific properties are well-established. For instance, the synthesis of polymers containing picolylnicotinamide moieties has been shown to produce hydrotropic polymers capable of solubilizing poorly soluble drugs. nih.gov Similarly, the incorporation of the 4,4-difluorocyclohexyl group could be explored for creating polymers with specialized properties for applications in coatings, membranes, or advanced composites.

Contribution to the Development of Liquid Crystalline Systems

The field of liquid crystals (LCs) is a primary area where the unique properties of fluorinated compounds are leveraged. tcichemicals.com Fluorine substitution is a key strategy for tuning the dielectric anisotropy (Δε) of liquid crystal molecules, a critical parameter for display applications. nih.gov The introduction of C-F bonds perpendicular to the long molecular axis tends to induce a negative Δε, which is essential for technologies like vertically aligned (VA) displays. nih.gov

The 4,4-difluorocyclohexyl group in this compound is a prime candidate for incorporation into liquid crystal structures. The gem-difluoro group provides a strong dipole moment that is largely perpendicular to the long axis of a potential mesogenic core attached to the propanol (B110389) terminus.

The terminal hydroxyl group allows for the connection of this fluorinated aliphatic unit to a mesogenic core via an ester or ether linkage. Many liquid crystals are based on a rigid core, often composed of phenyl rings, and flexible terminal chains. nih.govresearchgate.netmdpi.com The 3-(4,4-difluorocyclohexyl)propyl chain would serve as such a terminal group.

Table 2: Predicted Influence of the 3-(4,4-difluorocyclohexyl)propyl Group on Liquid Crystal Properties

PropertyPredicted InfluenceRationale
Dielectric Anisotropy (Δε)Negative ContributionThe C-F bonds are oriented largely perpendicular to the molecular long axis. nih.gov
Mesophase StabilityMay be reducedThe flexible, non-linear cyclohexane ring can disrupt molecular packing compared to a linear alkyl chain.
ViscosityPotentially lowerFluorination can reduce intermolecular interactions, leading to lower viscosity. nih.gov
Clearing PointDependent on the overall molecular structureThe balance of rigidity and flexibility will influence the temperature at which the liquid crystalline phase transitions to an isotropic liquid.

Research into fluorinated cyclopropanes in liquid crystals has demonstrated that such motifs can effectively influence the dielectric properties. nih.govresearchgate.net While a cyclohexane ring is larger and more flexible than a cyclopropane (B1198618) ring, the underlying principle of using fluorinated aliphatic rings to control dielectric anisotropy remains the same. The synthesis of liquid crystals with vicinal difluoro- and trifluoro-alkyl motifs further underscores the importance of fluorinated aliphatic groups in this field. rsc.org

Role in the Creation of Specialized Chemical Reagents and Catalysts

The unique electronic properties of the 4,4-difluorocyclohexyl group could be harnessed in the design of specialized reagents and catalysts. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of adjacent functional groups.

For example, if the alcohol function of this compound were converted to a leaving group, the rate of nucleophilic substitution could be influenced by the remote fluorine atoms through space or through the carbon framework.

In the realm of catalysis, ligands incorporating the 4,4-difluorocyclohexyl moiety could be synthesized. The electronic and steric properties of this group could be used to fine-tune the behavior of a metal center in a homogeneous catalyst. For instance, attachment to a phosphine (B1218219) ligand could modulate the ligand's donor/acceptor properties, which in turn would affect the catalytic activity and selectivity in reactions such as cross-coupling or hydrogenation.

Emerging Applications in Non-Biological Advanced Materials

The combination of a reactive functional group and a fluorinated aliphatic segment in this compound opens up possibilities for its use in a variety of non-biological advanced materials.

Fluorinated Surfaces and Coatings: By grafting this molecule onto a surface, for example, through its hydroxyl group, one could create a surface with low energy, leading to hydrophobic and oleophobic properties. Such surfaces are of interest for self-cleaning materials, anti-fouling coatings, and low-friction applications.

Polymer Dispersed Liquid Crystals (PDLCs): In PDLCs, liquid crystal droplets are dispersed in a polymer matrix. tcichemicals.com Fluorinated compounds can be used to modify the refractive index of either the liquid crystal or the polymer matrix, which is a key parameter for the performance of these materials in applications like smart windows and switchable privacy glass.

The development of new materials often relies on the availability of novel building blocks. The unique combination of features in this compound makes it a promising candidate for exploration in these and other emerging areas of materials science.

Future Research Directions and Challenges for 3 4,4 Difluorocyclohexyl Propan 1 Ol

Discovery of Novel and Sustainable Synthetic Pathways

The current methods for synthesizing fluorinated organic compounds often rely on harsh reagents and energy-intensive conditions, posing environmental and safety concerns. renewable-carbon.eunottingham.ac.uk A primary challenge for the future of 3-(4,4-difluorocyclohexyl)propan-1-ol lies in the development of green and efficient synthetic routes.

Future research should focus on:

Biocatalysis and Enzymatic Fluorination: Nature's approach to fluorination is highly selective and occurs under mild conditions. colostate.edu A significant breakthrough would be the engineering of enzymes, such as those from the bacterium Pseudomonas putida, to perform selective fluorination on a cyclohexyl precursor. renewable-carbon.eu This could lead to a highly sustainable, bio-based production method.

Flow Chemistry and Microfluidics: Continuous flow reactors offer enhanced safety, efficiency, and scalability for fluorination reactions. sciencedaily.com Developing a flow-based synthesis for this compound could minimize the use of hazardous reagents and allow for precise control over reaction parameters.

Safer Fluorinating Reagents: The development and implementation of safer and more easily handled fluorinating agents is crucial. eurekalert.org Research into reagents that avoid the use of per- and polyfluoroalkyl substances (PFAS) as precursors would represent a significant step towards a more environmentally friendly synthesis. sciencedaily.com

Catalytic C-H Activation: Directly converting C-H bonds to C-F bonds on a pre-formed cyclohexyl ring is a highly sought-after transformation. idw-online.decas.cn Future work could explore the use of transition metal catalysts, such as those based on palladium or rhodium, to achieve late-stage fluorination, potentially simplifying the synthetic route to this compound. idw-online.deinnovations-report.com

Synthesis StrategyPotential AdvantagesKey Challenges
Biocatalysis High selectivity, mild conditions, sustainable.Enzyme engineering and stability. renewable-carbon.eu
Flow Chemistry Enhanced safety, scalability, precise control. sciencedaily.comReactor design and optimization for specific reactions.
Safer Reagents Reduced environmental impact and toxicity. eurekalert.orgReagent cost and reactivity.
C-H Activation Atom economy, late-stage functionalization. idw-online.deSelectivity and catalyst development. innovations-report.com

In-depth Exploration of Undiscovered Reactivity Patterns

The presence of the gem-difluoro group on the cyclohexane (B81311) ring significantly influences the electronic properties and reactivity of the molecule. rsc.org While the primary alcohol offers a clear site for functionalization, the full scope of the reactivity of this compound remains largely unexplored.

Future investigations should aim to:

Understand Fluorine's Influence on Neighboring Groups: Systematically study how the strongly electron-withdrawing fluorine atoms affect the pKa of the alcohol and the reactivity of adjacent C-H bonds. researchgate.net

Explore Ring-Opening and Rearrangement Reactions: Investigate the possibility of novel skeletal rearrangements of the difluorocyclohexane ring under specific reaction conditions, potentially leading to new and unexpected molecular scaffolds.

Investigate "Janus Face" Interactions: The distinct electronic character of the fluorinated and hydrogenated faces of the cyclohexane ring could be exploited in supramolecular chemistry and catalysis. st-andrews.ac.uk Research into how this "Janus" character influences intermolecular interactions is a promising avenue.

Advancements in Computational Predictive Modeling for Fluorinated Cyclohexanes

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules and materials. colostate.edumit.edu For fluorinated cyclohexanes like this compound, predictive modeling can provide invaluable insights into their properties and reactivity, guiding experimental efforts.

Key areas for advancement include:

Accurate Prediction of Physicochemical Properties: Developing and refining computational methods, such as Density Functional Theory (DFT), to accurately predict properties like lipophilicity, solubility, and conformational preferences of fluorinated cyclohexanes. researchgate.netclemson.edu This is crucial for applications in drug discovery and materials science.

Modeling Reaction Mechanisms: Using computational tools to elucidate the mechanisms of known and potential reactions involving this compound. This can help in optimizing reaction conditions and predicting the formation of byproducts. colostate.edu

Synergy with Machine Learning: Combining computational chemistry with machine learning and artificial intelligence can enable high-throughput screening of virtual libraries of derivatives of this compound to identify candidates with desired properties for specific applications. mit.edu

Computational MethodApplication for Fluorinated CyclohexanesExpected Outcome
Density Functional Theory (DFT) Prediction of electronic structure, and physicochemical properties. clemson.edunumberanalytics.comRational design of new materials and molecules.
Time-Dependent DFT (TD-DFT) Prediction of absorption and emission spectra. clemson.eduDesign of novel optical materials and fluorescent probes.
Molecular Dynamics (MD) Simulations Study of conformational dynamics and intermolecular interactions.Understanding of self-assembly and material behavior.

Expansion of Applications in Diverse Materials Science Domains

The unique properties imparted by fluorine, such as hydrophobicity, thermal stability, and low surface energy, make fluorinated compounds highly valuable in materials science. numberanalytics.com this compound, with its functional handle, is a prime candidate for incorporation into advanced materials.

Future research should explore its potential in:

Fluoropolymers and Coatings: Polymerizing derivatives of this compound could lead to the creation of novel fluoropolymers with tailored properties, such as self-cleaning surfaces, low-friction coatings, and weather-resistant materials. tandfonline.com

Liquid Crystals: The rigid cyclohexane core and the polarity introduced by the fluorine atoms suggest that derivatives of this compound could be investigated as components of liquid crystalline materials. tandfonline.com

Supramolecular Materials: The potential for "Janus face" interactions could be harnessed to direct the self-assembly of molecules into well-defined supramolecular structures, such as nanofibers and block copolymers, with applications in nanotechnology and biomedicine. slq.qld.gov.aunih.govresearchgate.net

Energy Materials: Fluorinated materials are being explored for applications in energy storage, such as in electrolytes for lithium-ion batteries. rsc.org The properties of this compound derivatives could be investigated in this context.

Methodological Innovations in Characterization and Analysis

The analysis of organofluorine compounds can be challenging due to the unique properties of the fluorine atom. nih.gov The development of new and improved analytical techniques is essential for the successful research and development of materials based on this compound.

Areas for innovation include:

Advanced NMR Techniques: Developing and applying advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques to probe the conformation and dynamics of the fluorinated cyclohexane ring in solution and in the solid state.

Mass Spectrometry: Improving ionization and fragmentation methods in mass spectrometry to better characterize fluorinated compounds and their derivatives.

Surface-Specific Analytical Techniques: For applications in coatings and materials science, the development of surface-sensitive techniques to probe the orientation and distribution of the fluorinated moieties at interfaces is crucial.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(4,4-difluorocyclohexyl)propan-1-ol, and how can reaction yields be optimized?

  • Methodological Answer : A high-yield (90%) synthesis involves coupling a difluorocyclohexyl precursor with a propanol derivative via catalytic cross-coupling or hydrogenation. For example, a modified "Standard Procedure A" (used for structurally similar compounds) employs palladium catalysts under inert conditions, with rigorous temperature control (e.g., 80–100°C) and solvent optimization (e.g., THF or DMF). Yield improvements are achieved by monitoring intermediates via HPLC and adjusting stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR confirms fluorine substitution patterns on the cyclohexyl ring (e.g., δ -110 to -120 ppm for geminal difluorides). 1H^{1}\text{H} NMR resolves propanol chain protons (δ 1.5–3.5 ppm).
  • IR Spectroscopy : Peaks at 3300–3500 cm1^{-1} (O-H stretch) and 1100–1200 cm1^{-1} (C-F stretches) validate functional groups.
  • Mass Spectrometry : High-resolution MS (e.g., EI-MS or ESI-MS) confirms molecular weight (e.g., expected [M+H]+^+ at m/z 208.2).
  • Melting Point Analysis : Sharp melting points (e.g., 190°C for analogous compounds) indicate purity .

Q. How can researchers safely handle this compound in the laboratory?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in sealed containers under inert gas (N2_2 or Ar) at 2–8°C to minimize degradation.
  • Dispose of waste via halogen-specific protocols due to fluorine content .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., solubility, phase behavior) of this compound influence its application in solvent systems or drug formulations?

  • Methodological Answer : Use activity coefficient models (e.g., Wilson or NRTL equations) to predict solubility in polar/nonpolar solvents. Experimental validation involves measuring cloud points in binary solvent mixtures (e.g., water/ethanol) and correlating with Hansen solubility parameters. The difluorocyclohexyl group increases hydrophobicity, making it suitable for lipid-based drug delivery systems .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC50_{50}/EC50_{50} assays across multiple concentrations to rule out false negatives/positives.
  • Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation pathways that may skew activity.
  • Structural Analog Comparison : Benchmark against fluorinated analogs (e.g., 3-(4-fluorophenyl)propan-1-ol) to isolate substituent effects .

Q. How can computational chemistry predict the reactivity of this compound in catalytic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry to identify electrophilic sites (e.g., hydroxyl group) for functionalization.
  • Transition State Modeling : Simulate energy barriers for reactions like esterification or etherification.
  • Solvent Effects : Use COSMO-RS to predict solvent interactions in reactions involving polar aprotic solvents .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Reactor Design : Use continuous-flow systems to maintain temperature control during exothermic steps.
  • Purification : Implement fractional distillation or preparative HPLC to isolate high-purity batches.
  • Byproduct Analysis : Monitor reaction progress with inline IR or GC-MS to detect side products early .

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